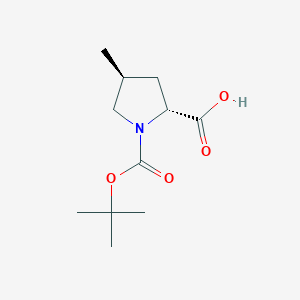

(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKSXPYZNXUHEZ-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid

[1][2][3]

Executive Summary

This compound (CAS: 1018818-04-6 ) is a stereochemically defined proline surrogate used extensively in medicinal chemistry to modulate peptide conformation and metabolic stability.[1][2] As a trans-4-methyl-D-proline derivative, it introduces specific steric constraints that can lock peptide backbones into bioactive geometries (e.g., polyproline II helices or

Chemical Identity & Physicochemical Properties

This moiety is characterized by the trans relationship between the C2-carboxylate and the C4-methyl group on a D-proline backbone.

| Property | Data |

| IUPAC Name | (2R,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid |

| Common Name | N-Boc-trans-4-methyl-D-proline |

| CAS Number | 1018818-04-6 |

| Molecular Formula | C |

| Molecular Weight | 229.27 g/mol |

| Stereochemistry | (2R, 4S) [Trans-D-series] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO; sparingly soluble in water |

| pKa (Predicted) | ~3.8 (Carboxylic acid) |

| Storage | 2–8°C, Hygroscopic, Store under inert gas (Ar/N |

Stereoselective Synthesis

The synthesis of the (2R,4S) isomer requires precise control over two chiral centers. While resolution of racemic mixtures is possible, diastereoselective alkylation of pyroglutamic acid is the preferred method for high optical purity.

Mechanistic Rationale

The most robust route utilizes (R)-pyroglutamic acid (D-pyroglutamic acid) as the chiral pool starting material. The C2 stereocenter dictates the facial selectivity of the subsequent alkylation at C4.

-

Enolate Geometry: The lithium enolate of the N-protected pyroglutamate adopts a conformation where the bulky protecting group shields one face.

-

Steric Approach: Alkylation with methyl iodide occurs trans to the C2-carboxylate group due to steric hindrance, yielding the (2R,4S) configuration (trans-methyl) with high diastereomeric excess (de > 95%).

Synthetic Workflow Diagram

Caption: Stereoselective synthesis of this compound via pyroglutamate alkylation.

Detailed Experimental Protocol

Note: All reactions involving lithium enolates must be performed under anhydrous Argon atmosphere.

Step 1: Alkylation of N-Boc-(R)-pyroglutamate ethyl ester

-

Reagents: N-Boc-(R)-pyroglutamic acid ethyl ester (1.0 eq), LiHMDS (1.1 eq), Methyl Iodide (1.5 eq), dry THF.

-

Procedure:

-

Cool a solution of LiHMDS in THF to -78°C.

-

Dropwise add the pyroglutamate ester solution over 30 mins. Stir for 1 hour to ensure complete enolization.

-

Add Methyl Iodide (MeI) slowly. The electrophile approaches from the face opposite the C2-ester group (Trans-addition).

-

Stir at -78°C for 2 hours, then slowly warm to -20°C.

-

Quench: Saturated NH

Cl solution. -

Workup: Extract with EtOAc, wash with brine, dry over Na

SO

-

-

Validation:

H NMR should show the C4-methyl doublet and confirm trans coupling constants (

Step 2: Lactam Reduction

-

Reagents: Super-Hydride (LiBEt

H) or BH -

Mechanism: Selective reduction of the lactam carbonyl to the methylene group without reducing the ester (if conditions are controlled) or reduction to the alcohol followed by re-oxidation (if BH

is used).-

Alternative: Reduction of the lactam to the hemiaminal, followed by silane reduction (Et

SiH/TFA) is often milder and preserves the Boc group integrity.

-

Step 3: Saponification

-

Reagents: LiOH (2.0 eq), THF/H

O (3:1). -

Procedure: Stir at 0°C to RT until TLC indicates consumption of the ester. Acidify carefully with 1N HCl to pH 3–4 and extract immediately to prevent Boc cleavage.

Applications in Drug Discovery[3][5][6][7][8]

Conformational Restriction

The C4-methyl group exerts a steric "locking" effect on the pyrrolidine ring puckering.

-

Unsubstituted Proline: Rapidly interconverts between C

-endo and C -

(2R,4S)-Methyl: The trans relationship favors a specific pucker (often C

-exo for D-proline analogs) that stabilizes

Metabolic Stability

Incorporation of the 4-methyl group blocks metabolic oxidation at the C4 position (a common site for prolyl hydroxylase activity), significantly increasing the half-life of peptide drugs in plasma.

Application Workflow: Solid Phase Peptide Synthesis (SPPS)

Caption: Integration of this compound into SPPS workflows.

Quality Control & Analytics

To ensure the integrity of this chiral building block, the following analytical parameters are mandatory:

-

Chiral HPLC:

-

Column: Chiralpak AD-H or IA.

-

Mobile Phase: Hexane/IPA (with 0.1% TFA).

-

Criteria: Enantiomeric Excess (ee) > 98%; Diastereomeric Excess (de) > 95%.

-

-

NMR Spectroscopy:

-

H NMR (DMSO-d

-

H NMR (DMSO-d

-

Specific Rotation:

- values are sensitive to solvent and concentration. Compare strictly with lot-specific Certificate of Analysis (CoA) or established literature values for the trans-D isomer.

References

-

BOC Sciences. this compound Product Data. BOC Sciences Catalog.

-

Chem-Impex International. Pyrrolidine Derivatives and Analogues. Chem-Impex Catalog. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 1018818-04-6. PubChem. Link

-

Harnying, W., et al. One-pot Preparation of Proline Derivatives. Organic Syntheses, 2013, 90, 280-295. (Methodology reference for proline functionalization). Link

-

ChemicalBook. this compound Properties. ChemicalBook. Link

Technical Guide: (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic Acid

Executive Summary

(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid (often referred to as Boc-(2R,4S)-4-methylproline ) is a non-proteinogenic amino acid derivative used critically in the design of proteolysis-resistant peptides and conformationally constrained peptidomimetics.[1] As the enantiomer of the "natural-like" trans-4-methyl-L-proline, this scaffold introduces specific steric bulk at the

This guide details the molecular specifications, synthetic pathways, and validation protocols required for utilizing this compound in high-stakes drug discovery campaigns.

Physicochemical Profile

The following specifications serve as the primary quality control baseline for acquiring or synthesizing this building block.

| Parameter | Specification | Notes |

| Chemical Name | (2R,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid | Systematic IUPAC name |

| Common Name | Boc-trans-4-methyl-D-proline | Denotes trans relationship between C2-COOH and C4-Me |

| CAS Number | 1018818-04-6 | Specific to the (2R,4S) isomer [1] |

| Molecular Formula | ||

| Molecular Weight | 229.27 g/mol | Average mass for stoichiometry |

| Exact Mass | 229.1314 | Monoisotopic mass for HRMS validation |

| Stereochemistry | (2R, 4S) | Enantiomer of the common (2S, 4R) isomer |

| Physical State | White to off-white crystalline powder | Hygroscopic; store desicated at -20°C |

| Solubility | Soluble in DCM, MeOH, DMSO | Compatible with standard SPPS solvents |

Stereochemical Context

It is critical to distinguish this isomer from its congeners.[1] The (2R,4S) configuration places the C2-carboxylic acid and the C4-methyl group on opposite faces of the pyrrolidine ring (trans).

-

2R: Defines the

-carbon chirality (D-proline series). -

4S: Defines the methyl group orientation relative to the ring pucker.

Synthetic Route & Manufacturing Logic

The synthesis of 4-substituted prolines typically relies on the modification of a 4-oxo-proline scaffold or the ring-closing of chiral acyclic precursors.[1] For the (2R,4S) isomer, the most robust route involves the "Self-Regeneration of Stereocenters" or modification of D-pyroglutamic acid derivatives.

Core Synthetic Workflow

The following pathway describes the industry-standard approach to accessing the trans-4-methyl scaffold with high enantiomeric excess (ee).

Mechanistic Insight[2][3][8]

-

Wittig Olefination: The ketone at C4 of a protected (2R)-4-oxoproline is converted to an exocyclic alkene (methylene group).[1]

-

Hydrogenation: The critical stereodefining step. The bulky group at C2 (the carboxylate or ester) sterically hinders the catalyst approach from the syn face. Consequently, hydrogen adds from the face opposite the C2 substituent, forcing the newly formed C4-methyl group into the trans relationship relative to C2 [2].

Analytical Validation Protocols

Trustworthiness in peptide synthesis relies on the absolute purity of building blocks. A standard Certificate of Analysis (CoA) is insufficient for novel therapeutic development; self-validation is required.[1]

Protocol 1: Stereochemical Purity via Chiral HPLC

Because the (2R,4S) and (2S,4R) enantiomers have identical NMR spectra in achiral solvents, Chiral HPLC is mandatory.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

-

Mobile Phase: Hexane:Isopropanol (90:[1]10) with 0.1% TFA.

-

Detection: UV at 210 nm.[1]

-

Acceptance Criteria: >98% ee. The (2R,4S) peak must be distinct from a spiked sample of the (2S,4R) enantiomer (commercially available as a reference standard).

Protocol 2: NMR Verification of Trans Relative Configuration

While enantiomers are identical, diastereomers (cis vs. trans) are not. NOESY (Nuclear Overhauser Effect Spectroscopy) is used to confirm the trans relationship.

-

Experiment: 1D NOE or 2D NOESY in

. -

Observation: Irradiate the C2-

-proton.[1]-

Cis-isomer ((2R,4R)): Strong NOE enhancement at C4-H (due to proximity).

-

Trans-isomer ((2R,4S) - Target): Weak or absent NOE enhancement at C4-H; strong enhancement of the C4-Methyl protons is possible depending on rotamer population.[1]

-

Application in Peptide Engineering[3][8][9][10][11]

The (2R,4S)-4-methylproline scaffold is not merely a spacer; it is a conformational locking tool .[1]

Conformational Biasing Mechanism

Proline derivatives exist in an equilibrium between two ring puckers:

-

Unsubstituted Proline: Rapid fluctuation between endo and exo.[1]

-

(2R,4S)-4-Methylproline: The methyl group prefers an equatorial orientation to minimize 1,3-diaxial strain.[1] This preference locks the ring into a specific pucker, which in turn dictates the

and

Drug Design Utility[2]

-

Proteolytic Resistance: The steric bulk of the methyl group and the D-configuration (2R) prevent access to the active sites of common proteases (e.g., Trypsin, Chymotrypsin), significantly extending plasma half-life.

-

-Turn Induction: This scaffold is ideal for stabilizing Type II'

References

-

Beck, A. K., et al. (1993). Synthesis of (S)

-Branched Amino Acids.[1][3] Organic Syntheses, 72, 62. (Contextual reference for proline alkylation logic). Available at: [Link][1] -

Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability.[4][5][6] Annual Review of Biochemistry, 78, 929–958. (Definitive text on proline ring pucker and substitution effects). Available at: [Link]

-

PubChem. (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid (Analogous structure for property comparison).[1][7] National Library of Medicine. Available at: [Link][1]

Sources

- 1. 618-27-9|(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid | C11H17F2NO4 | CID 69937405 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid, a chiral N-protected amino acid derivative, is a valuable building block in medicinal chemistry and drug development.[1] Its rigid, conformationally constrained pyrrolidine ring and the presence of a methyl group make it an attractive component for creating novel therapeutics with enhanced metabolic stability and specific binding properties.[1] Accurate and comprehensive spectroscopic analysis is paramount for confirming the identity, purity, and structure of this molecule, ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients. This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide offers insights into the interpretation of the spectral data and outlines the fundamental experimental protocols for their acquisition.

Introduction: The Significance of Spectroscopic Validation

In the landscape of modern drug discovery, the unambiguous characterization of chiral building blocks is a critical quality control checkpoint. This compound, with its defined stereochemistry, serves as a crucial synthon in the synthesis of complex molecules.[1] Spectroscopic techniques provide a non-destructive and highly informative means to verify the chemical structure and purity of this compound. Each technique offers a unique window into the molecular architecture:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the carbon-hydrogen framework, providing information on the connectivity and chemical environment of each atom.

-

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight and can provide information about the elemental composition and fragmentation patterns.

This guide is designed to serve as a practical reference for researchers, enabling them to confidently identify and characterize this compound in a laboratory setting.

Molecular Structure and Key Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular Structure Diagram

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₄ | [] |

| Molecular Weight | 229.27 g/mol | [] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 105 - 109 °C (for the (2S,4S) isomer) | [3] |

| Chirality | (2R,4S) configuration | [3] |

| Solubility | Soluble in organic solvents like dichloromethane and methanol | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The following sections outline the expected ¹H and ¹³C NMR data.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | COOH |

| ~4.1-4.3 | Multiplet | 1H | H-2 |

| ~3.4-3.6 | Multiplet | 1H | H-5a |

| ~3.1-3.3 | Multiplet | 1H | H-5b |

| ~2.2-2.4 | Multiplet | 1H | H-4 |

| ~2.0-2.2 | Multiplet | 1H | H-3a |

| ~1.7-1.9 | Multiplet | 1H | H-3b |

| 1.47 | Singlet | 9H | Boc (3 x CH₃) |

| ~1.0-1.2 | Doublet | 3H | 4-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (COOH): A highly deshielded, broad singlet is expected in the 10-12 ppm region due to the acidic nature of the proton and hydrogen bonding.

-

H-2 Proton: This proton, alpha to the carboxylic acid and the nitrogen atom, will appear as a multiplet due to coupling with the H-3 protons. Its chemical shift is downfield due to the electron-withdrawing effects of the adjacent functional groups.

-

H-5 Protons: The two protons on C-5 are diastereotopic and will likely appear as separate multiplets. They are adjacent to the nitrogen atom of the Boc-protected amine.

-

H-4 Proton: This proton will be a multiplet due to coupling with the H-3 and H-5 protons, as well as the methyl protons.

-

H-3 Protons: The two protons on C-3 are also diastereotopic and will present as distinct multiplets, coupling with H-2 and H-4.

-

Boc Protons: The nine equivalent protons of the tert-butoxycarbonyl group will appear as a sharp singlet at approximately 1.47 ppm.

-

4-Methyl Protons: The three protons of the methyl group at the C-4 position will appear as a doublet due to coupling with the H-4 proton.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | COOH |

| ~154-156 | Boc C=O |

| ~80-82 | Boc C(CH₃)₃ |

| ~58-60 | C-2 |

| ~52-54 | C-5 |

| ~35-37 | C-3 |

| ~33-35 | C-4 |

| ~28.5 | Boc CH₃ |

| ~18-20 | 4-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region: one for the carboxylic acid carbonyl (~175-180 ppm) and one for the Boc carbonyl (~154-156 ppm).

-

Quaternary Boc Carbon: The quaternary carbon of the tert-butyl group will appear around 80-82 ppm.

-

Pyrrolidine Ring Carbons: The chemical shifts of the pyrrolidine ring carbons (C-2, C-3, C-4, and C-5) will be in the aliphatic region. C-2 and C-5, being adjacent to the nitrogen atom, will be more deshielded than C-3 and C-4. The presence of the methyl group will also influence the chemical shift of C-4.

-

Methyl Carbons: The three equivalent methyl carbons of the Boc group will give a strong signal around 28.5 ppm, while the C-4 methyl group will appear further upfield (~18-20 ppm).

Caption: NMR Analysis Workflow

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Table 4: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-3000 | C-H stretch | Aliphatic |

| ~1740 | C=O stretch | Carboxylic Acid |

| ~1690 | C=O stretch | Boc carbamate |

| ~1160 | C-O stretch | Boc ester |

Interpretation of the IR Spectrum:

-

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ range.

-

C=O Stretches: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch will appear around 1740 cm⁻¹, while the Boc carbamate C=O stretch will be at a slightly lower frequency, around 1690 cm⁻¹.

-

C-O Stretch: A strong band around 1160 cm⁻¹ is characteristic of the C-O stretching vibration of the Boc ester group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Table 5: Predicted Mass Spectrometry Data (ESI)

| m/z (amu) | Ion |

| 230.1392 | [M+H]⁺ (Calculated for C₁₁H₂₀NO₄⁺) |

| 252.1211 | [M+Na]⁺ (Calculated for C₁₁H₁₉NNaO₄⁺) |

| 228.1236 | [M-H]⁻ (Calculated for C₁₁H₁₈NO₄⁻) |

| 174.1025 | [M - C₄H₉O₂ + H]⁺ (Loss of Boc group) |

| 130.0868 | [M - C₅H₉O₂ + H]⁺ (Loss of Boc and COOH) |

Interpretation of the Mass Spectrum:

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected to be prominent. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.

-

Fragmentation: A characteristic fragmentation pattern would involve the loss of the Boc group (C₅H₉O₂) or isobutylene (C₄H₈) from the molecular ion. Further fragmentation of the pyrrolidine ring may also be observed.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Introduce the sample into the ESI source of the mass spectrometer. Acquire the spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peaks and any significant fragment ions. For HRMS, compare the measured m/z values to the calculated values for the expected elemental compositions.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a comprehensive and definitive characterization of this compound. This guide has detailed the expected spectral data and their interpretation, offering a valuable resource for researchers in synthetic and medicinal chemistry. By applying these analytical methods, scientists can ensure the quality and structural integrity of this important chiral building block, thereby supporting the advancement of drug discovery and development programs.

References

-

(2S,4S)-N-Boc-4-Methylpyrrolidine-2-Carboxylic Acid - Bouling Chemical Co., Limited. (URL: [Link])

- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P

Sources

Methodological & Application

Application Note: Chemoselective Boc Deprotection of (2R,4S)-4-Methylproline

This Application Note and Protocol guide details the deprotection of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid (CAS 1018818-04-6), a critical chiral scaffold in peptidomimetic drug discovery.

Introduction & Strategic Significance

The pyrrolidine scaffold, particularly substituted prolines like (2R,4S)-4-methylpyrrolidine-2-carboxylic acid , is ubiquitous in modern drug design.[1] It serves as a conformationally constrained mimetic, often used to induce

The removal of the tert-butoxycarbonyl (Boc) group is a pivotal step. While seemingly routine, the deprotection of proline derivatives carries specific risks:

-

Stereochemical Integrity: The C2 stereocenter (alpha-carbon) in prolines is susceptible to racemization via oxazolone intermediates if activation occurs, though direct acid deprotection is generally safe.

-

Product Isolation: The resulting secondary amine is highly polar and water-soluble (zwitterionic), making extraction difficult. Isolation as a salt (HCl or TFA) is the industry standard.

-

Cation Scavenging: The generation of the tert-butyl cation (

) requires management to prevent alkylation of nucleophilic side chains (though less critical for this aliphatic substrate) or polymerization.

This guide presents two validated protocols: Method A (HCl/Dioxane) for scalable isolation of the hydrochloride salt, and Method B (TFA/DCM) for small-scale synthesis or immediate downstream coupling.

Reaction Mechanism & Critical Control Points

The deprotection follows an acid-catalyzed E1 elimination pathway. The carbonyl oxygen of the Boc group is protonated, leading to the collapse of the carbamate.

Figure 1: Mechanistic Pathway

Caption: Acid-catalyzed cleavage of the Boc group yielding the amine salt, CO2, and isobutylene.

Experimental Protocols

Method A: HCl-Mediated Deprotection (Scalable)

Best for: Gram-scale synthesis, storage of stable solid intermediate. Product: (2R,4S)-4-methylpyrrolidine-2-carboxylic acid hydrochloride.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Reagent: 4.0 M HCl in 1,4-Dioxane (5-10 equiv)

-

Solvent: 1,4-Dioxane (anhydrous) or Ethyl Acetate (EtOAc)

-

Precipitant: Diethyl ether (

) or MTBE

Protocol Steps

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve the Boc-protected substrate (1 g, 4.36 mmol) in minimal 1,4-dioxane (3 mL).

-

Note: If the substrate is not fully soluble, add EtOAc (2 mL).

-

-

Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in dioxane (11 mL, 44 mmol, 10 equiv) dropwise over 10 minutes.

-

Why: Controlling exotherm prevents potential degradation, although the Boc group is robust.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 1–2 hours.

-

Monitor: Check consumption by TLC (stain with Ninhydrin; free amine turns yellow/brown for prolines) or LCMS.

-

-

Workup (Precipitation):

-

The product often precipitates as a white solid during the reaction.

-

If a suspension forms: Dilute with cold

(30 mL) to maximize precipitation. -

If solution remains clear: Concentrate to ~1/3 volume under vacuum, then add

.

-

-

Isolation: Filter the solid under inert atmosphere (nitrogen blanket) to avoid moisture absorption. Wash the filter cake with cold

(3 x 10 mL). -

Drying: Dry the white solid in a vacuum oven at 40°C for 12 hours.

Method B: TFA-Mediated Deprotection (Solution Phase)

Best for: Small scale (<100 mg), SPPS, or immediate downstream coupling. Product: (2R,4S)-4-methylpyrrolidine-2-carboxylic acid trifluoroacetate.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Acid: Trifluoroacetic acid (TFA)[1]

-

Solvent: Dichloromethane (DCM)

-

Scavenger: Triethylsilane (TES) or Water (Optional but recommended)

Protocol Steps

-

Preparation: Dissolve substrate in DCM (concentration 0.1 M).

-

Cocktail Preparation: Prepare a solution of TFA:DCM:H2O (50:45:5 v/v/v).

-

Why Water? Water acts as a scavenger for the tert-butyl cation, preventing it from reacting with the carboxylate to form tert-butyl esters (transesterification).

-

-

Execution: Add the TFA cocktail to the substrate at 0°C. Stir at room temperature for 30–60 minutes.

-

Workup:

-

Concentrate the mixture in vacuo (rotary evaporator) at <35°C.

-

Azeotroping: To remove residual TFA, add Toluene (5 mL) and re-evaporate. Repeat 3 times. This is critical as residual TFA can inhibit subsequent coupling reactions.

-

-

Result: The product is usually a viscous oil (TFA salt). Use immediately.

Process Control & Analytics

Quantitative Data Summary

| Parameter | Method A (HCl/Dioxane) | Method B (TFA/DCM) |

| Yield | 90–98% (Isolated Solid) | >95% (Quantitative Crude) |

| Reaction Time | 1–2 Hours | 30–60 Minutes |

| Physical State | White Hygroscopic Solid | Viscous Oil / Glass |

| Counterion | Chloride ( | Trifluoroacetate ( |

| Stability | High (Months at 4°C) | Moderate (Use immediately) |

Analytical Validation

-

1H NMR (D2O or DMSO-d6):

-

Loss of Boc singlet (~1.4 ppm, 9H).

-

Retention of Methyl doublet (~1.0-1.1 ppm).

-

Diagnostic shift of alpha-proton (H2) downfield due to ammonium formation.

-

-

Enantiomeric Purity (Chiral HPLC):

-

Column: Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+).

-

Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile with acidic buffer.

-

Criteria: >98% ee required. Racemization is rare in deprotection but possible if the starting material contained minor impurities amplified by crystallization.

-

Troubleshooting & Optimization

Figure 2: Troubleshooting Logic Flow

Caption: Decision matrix for common deprotection anomalies.

-

Hygroscopicity: The HCl salt is hygroscopic. If the solid turns to oil on the filter, dissolve in MeOH and re-precipitate with

, then dry strictly under high vacuum with -

Incomplete Reaction: If using HCl/Dioxane, ensure the reagent is fresh. HCl gas can escape dioxane over time, lowering the concentration. Titrate or use a fresh bottle.

-

Ester Formation: If using MeOH as a co-solvent with HCl, there is a high risk of converting the carboxylic acid to a methyl ester (Fischer Esterification). Strictly avoid alcohols during the acid step.

References

-

Han, G., et al. "Design and Synthesis of Proline Derivatives." Journal of Organic Chemistry, 2005.

- Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis, 4th Ed. John Wiley & Sons, 2006. (Standard Reference for Boc cleavage conditions).

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009.

-

ACS Green Chemistry Institute. "Boc Deprotection Guide." ACS GCI Pharmaceutical Roundtable.

-

PubChem Compound Summary. "this compound."[1]

Sources

Application Note & Protocol: Chiral HPLC Analysis of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid

Abstract

This comprehensive application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid, a critical chiral building block in contemporary drug discovery and development. The enantiomeric purity of such intermediates is a crucial quality attribute, necessitating robust and reliable analytical methods. This guide delves into the rationale behind method development, offering a step-by-step protocol for achieving baseline separation of the enantiomers. It is intended for researchers, scientists, and drug development professionals seeking to establish a validated chiral separation method for this and structurally related compounds.

Introduction: The Imperative of Chiral Purity

This compound is a proline derivative incorporating two stereocenters. Its specific stereoisomeric form is fundamental to the desired pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs and intermediates.[1][2] Consequently, a well-characterized and validated analytical method for quantifying the enantiomeric excess (%ee) is indispensable.

The direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs) in HPLC.[3] These phases create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP exhibit different interaction energies, leading to differential retention times and, thus, separation. For Boc-protected amino acids and their derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability and high selectivity.[4][5][6][7]

This document outlines a method utilizing a polysaccharide-based CSP, leveraging its proven success in resolving a wide array of N-protected amino acids.[4][6][7] We will explore the critical parameters of the method, including the selection of the chiral stationary phase, mobile phase composition, and detection settings, providing the scientific reasoning for each choice to ensure a robust and reproducible separation.

Method Development & Rationale

The development of a successful chiral separation method hinges on the systematic evaluation of several key parameters. The logical flow for this process is outlined below.

Caption: Workflow for Chiral HPLC Method Development.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-derived CSPs, particularly those based on cellulose or amylose carbamate derivatives, are highly effective for the separation of a broad range of chiral compounds, including Boc-protected amino acids.[2][4] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition. For the target analyte, a column such as a Lux Cellulose-2 or Chiralpak AD-H is recommended as a starting point due to their demonstrated success with proline derivatives.[4][6][7]

Mobile Phase Selection

The choice of mobile phase mode (normal-phase, reversed-phase, or polar organic) is critical.

-

Normal-Phase (NP): Typically employing mixtures of alkanes (e.g., hexane) and alcohols (e.g., ethanol, isopropanol), often with an acidic additive like trifluoroacetic acid (TFA). This mode is highly effective for polysaccharide CSPs. The acidic additive helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.[6][7]

-

Reversed-Phase (RP): Uses aqueous-organic mobile phases (e.g., acetonitrile/water or methanol/water) with buffers. While versatile, achieving high selectivity for some Boc-protected amino acids can be challenging in this mode.[4]

-

Polar Organic Mode (PO): Utilizes polar organic solvents like acetonitrile and/or methanol, often with additives. This can be a good alternative to NP, especially for compounds with moderate polarity.

For this compound, the Normal-Phase mode is the recommended starting point due to the structural similarity to other proline derivatives for which this mode has proven highly successful.[6][7]

Detailed Experimental Protocol

Materials and Reagents

-

Analyte: this compound and its corresponding enantiomer/diastereomers for method development and specificity validation.

-

Solvents: HPLC grade n-Hexane, Ethanol, Isopropanol, and Acetonitrile.

-

Additive: Trifluoroacetic Acid (TFA), analytical grade.

-

Sample Diluent: A mixture of Hexane and Isopropanol (e.g., 80:20 v/v).

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with UV detector. |

| Chiral Column | Lux® 5 µm Cellulose-2, 250 x 4.6 mm | Proven selectivity for similar compounds.[2][4] |

| Mobile Phase | n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v) | Typical starting conditions for NP mode.[6] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | Carboxylic acids and Boc-group have UV absorbance at low wavelengths. |

| Injection Vol. | 10 µL | Adjust based on sample concentration and detector response. |

| Sample Conc. | 0.5 - 1.0 mg/mL | A good starting concentration for initial screening. |

Sample Preparation

-

Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the sample diluent (Hexane/Isopropanol, 80:20 v/v).

-

Vortex to ensure complete dissolution.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol for Analysis

-

System Equilibration: Equilibrate the HPLC system and chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

-

Blank Injection: Inject the sample diluent to ensure no interfering peaks are present.

-

Sample Injection: Inject the prepared sample solution.

-

Data Acquisition: Acquire the chromatogram for a sufficient time to allow for the elution of both enantiomers (a run time of 20-30 minutes is a good starting point).

Method Optimization and System Suitability

Should the initial conditions not provide baseline separation (Resolution > 1.5), the following optimization steps should be considered:

-

Mobile Phase Composition: Systematically vary the ratio of Hexane to Ethanol (e.g., from 95:5 to 85:15). Increasing the alcohol content will generally decrease retention times.

-

Alcohol Modifier: Evaluate the use of Isopropanol in place of or in combination with Ethanol, as this can alter the selectivity.

-

TFA Concentration: Adjust the TFA concentration between 0.05% and 0.2%. This can significantly impact peak shape and retention.

-

Temperature: Investigate the effect of column temperature (e.g., in the range of 15 °C to 40 °C). Lower temperatures often increase chiral selectivity but may lead to broader peaks.[8]

A system suitability test (SST) must be performed before any sample analysis. A solution containing both the desired enantiomer and a small amount of the undesired enantiomer (e.g., a racemic mixture) should be injected.

| SST Parameter | Acceptance Criteria |

| Resolution (Rs) | ≥ 1.5 |

| Tailing Factor (Tf) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| %RSD of Retention Time | ≤ 2.0% (for 5 replicate injections) |

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][9] Key validation parameters include:

-

Specificity: The ability to assess the desired enantiomer in the presence of its impurities, including the other enantiomer.

-

Linearity: Demonstrated over a range of concentrations for the undesired enantiomer (e.g., from the Limit of Quantitation to 1.5% of the main component concentration).[10]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

-

Accuracy: Determined by spiking the main component with known amounts of the undesired enantiomer at different levels.

-

Precision: Assessed at the level of repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

-

Robustness: Evaluation of the method's performance with deliberate small variations in parameters like mobile phase composition, flow rate, and temperature.

Conclusion

This application note provides a robust starting point for the chiral HPLC analysis of this compound. By employing a polysaccharide-based chiral stationary phase in the normal-phase mode, a selective and reliable separation can be achieved. The outlined protocol, combined with a systematic approach to method optimization and full validation, will ensure the generation of accurate and defensible data for the enantiomeric purity assessment of this critical pharmaceutical intermediate.

References

-

Chem-Impex. (2R,4S)-Boc-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid. [Link]

-

Zhao, H., & Li, J. (2018). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.[Link]

-

Subramanian, G. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]

-

Research Journal of Pharmacy and Technology. (2020). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]

-

Patil, S. D., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.[Link]

-

ResearchGate. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]

-

Eksteen, R., & Miller, L. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine.[Link]

-

KoreaScience. (2012). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. [Link]

-

Der Pharma Chemica. (2016). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]

-

PubMed. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. [Link]

-

ResearchGate. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. [Link]

-

SciSpace. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

-

PMC - NIH. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]

-

Chromatography Online. (2012). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

-

Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. [Link]

-

ACS Publications. (2013). Chiral Discrimination of a Proline-Based Stationary Phase: Adhesion Forces and Calculated Selectivity Factors. [Link]

-

Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry of Peptides Containing 4-Methylproline

Introduction

The incorporation of non-proteinogenic amino acids into peptide therapeutics is a rapidly expanding strategy in drug discovery, offering a means to enhance proteolytic stability, modulate bioactivity, and refine conformational properties. Among these, 4-methylproline (4-mPro), a rare amino acid found in cyanobacterial natural products, is of growing interest.[1] Its subtle structural modification—the addition of a methyl group to the C4 position of the proline ring—can significantly influence the physicochemical properties of a peptide. For researchers and drug developers working with these modified peptides, a thorough understanding of their behavior during mass spectrometric analysis is critical for accurate characterization, sequencing, and quantification.

This application note provides a detailed guide to the mass spectrometry of peptides containing 4-methylproline. We will delve into the unique chemical properties of 4-mPro, build upon the well-established principles of proline fragmentation, and offer detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for this novel class of peptides.

The Unique Chemical Signature of 4-Methylproline

To understand the mass spectrometric behavior of 4-methylproline-containing peptides, it is essential to first appreciate the structural nuances imparted by the methyl group.

-

Stereochemistry and Conformation: The 4-methyl group introduces an additional chiral center, leading to four possible stereoisomers: (2S, 4R)- and (2S, 4S)-4-methylproline, and their corresponding (2R) enantiomers. The stereochemistry of the 4-methyl group significantly influences the puckering of the pyrrolidine ring (Cγ-endo vs. Cγ-exo).[2] This, in turn, affects the cis/trans isomerization equilibrium of the preceding peptide bond, a key factor in the peptide's overall conformation and, potentially, its fragmentation pattern.[3][4] The Cγ-exo ring pucker tends to stabilize the trans amide bond, while the Cγ-endo pucker is more favored in a cis amide bond.[2]

-

Hydrophobicity and Basicity: The addition of a methyl group increases the hydrophobicity of the proline residue. This can influence the peptide's retention time in reversed-phase liquid chromatography (RPLC), typically leading to later elution compared to its non-methylated counterpart. The methyl group is not expected to significantly alter the basicity of the proline nitrogen, which has a high proton affinity and plays a crucial role in charge-directed fragmentation.

Core Principles of Proline Mass Spectrometry: A Foundation

The fragmentation of proline-containing peptides is distinct from that of peptides with other amino acids. A foundational understanding of these principles is necessary before considering the influence of the 4-methyl group.

Collision-Induced Dissociation (CID) and the "Proline Effect"

Under low-energy CID conditions, peptides containing proline exhibit a characteristic fragmentation pattern known as the "proline effect." This is the preferential cleavage of the peptide bond N-terminal to the proline residue, resulting in a prominent y-ion.[5] This phenomenon is attributed to the high proton affinity of the proline's secondary amine, which localizes the charge and directs fragmentation to the preceding amide bond.

Higher-Energy Collisional Dissociation (HCD)

HCD, a beam-type CID, generally produces a richer fragmentation spectrum with more b- and y-ions compared to traditional ion trap CID. While the "proline effect" is still observed, HCD can provide more comprehensive sequence coverage, which is particularly useful for complex peptides.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide precursor. This induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. A key advantage of ETD is that it is less dependent on the peptide's sequence and modifications.[6] ETD can be particularly beneficial for proline-rich peptides, as it can overcome the limitations of CID, which often yields spectra dominated by the "proline effect," thereby providing more complete sequence information.[7]

Mass Spectrometry of 4-Methylproline Containing Peptides: Expected Behavior and Analysis

While direct, published fragmentation studies on a wide range of 4-methylproline-containing peptides are limited, we can make strong, evidence-based inferences about their behavior based on the known principles of proline and other substituted prolines.

Expected Fragmentation Patterns

-

Collision-Induced Dissociation (CID): We anticipate that the "proline effect" will be a dominant feature in the CID spectra of 4-methylproline-containing peptides. The high basicity of the proline nitrogen, which drives this effect, is not significantly altered by the 4-methyl group. Therefore, a prominent y-ion resulting from cleavage N-terminal to the 4-mPro residue is expected. The presence of the methyl group may subtly influence the stability of the resulting fragment ions, but the primary fragmentation pathway should remain consistent with that of proline.

-

Higher-Energy Collisional Dissociation (HCD): Similar to CID, HCD spectra are expected to show a strong y-ion from cleavage N-terminal to the 4-mPro residue. However, the higher energy deposition should also yield a more complete series of b- and y-ions, facilitating unambiguous sequence confirmation.

-

Electron Transfer Dissociation (ETD): ETD is expected to provide comprehensive fragmentation along the peptide backbone, generating a rich series of c- and z-ions. This will be particularly valuable for sequencing peptides where CID or HCD yields limited information due to a dominant "proline effect." The 4-methyl group is not expected to interfere with the ETD fragmentation mechanism.

Below is a diagram illustrating the expected primary fragmentation pathways for a peptide containing 4-methylproline under CID and ETD.

Caption: Expected CID and ETD fragmentation of a 4-mPro peptide.

Distinguishing Stereoisomers

Differentiating between the (4R) and (4S) stereoisomers of 4-methylproline within a peptide sequence by mass spectrometry alone is challenging. While the fragmentation patterns are likely to be very similar, subtle differences in ion intensities might arise due to stereochemistry-dependent conformational effects that influence fragmentation efficiencies.

A more robust approach for isomer differentiation is the coupling of liquid chromatography or ion mobility spectrometry with mass spectrometry.

-

Liquid Chromatography (LC): High-resolution reversed-phase or chiral chromatography may be able to separate peptides containing different 4-mPro stereoisomers, allowing for their individual analysis by MS/MS.[8][9]

-

Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge.[10] The different ring puckers and overall peptide conformations induced by the (4R) and (4S) isomers could result in different collision cross-sections, enabling their separation by IMS prior to mass analysis.

Protocols

Protocol 1: Sample Preparation of Synthetic Peptides Containing 4-Methylproline

This protocol outlines the general steps for preparing synthetic peptides for LC-MS/MS analysis.

-

Peptide Synthesis and Purification:

-

Synthesize peptides containing 4-methylproline using standard solid-phase peptide synthesis (SPPS) protocols.[2]

-

Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the mass of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

-

Sample Solubilization:

-

Dissolve the purified, lyophilized peptide in a solvent compatible with LC-MS analysis. A common starting point is 0.1% formic acid in water.

-

For peptides with poor solubility, small amounts of organic solvent (e.g., acetonitrile) or MS-compatible detergents can be added.

-

Vortex and sonicate briefly to ensure complete dissolution.

-

-

Sample Dilution:

-

Dilute the peptide stock solution to a final concentration suitable for your LC-MS system (typically in the low ng/µL to pg/µL range). The optimal concentration should be determined empirically.

-

Protocol 2: LC-MS/MS Method Development

This protocol provides a starting point for developing a robust LC-MS/MS method for the analysis of 4-methylproline-containing peptides.

Caption: LC-MS/MS workflow for 4-mPro peptide analysis.

Table 1: Recommended LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 reversed-phase, 1.7-3.5 µm particle size, 100-300 Å pore size. | Provides good retention and separation for a wide range of peptides. |

| Mobile Phase A | 0.1% formic acid in water. | MS-compatible and provides good protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% formic acid in acetonitrile. | Standard organic solvent for reversed-phase peptide separations. |

| Gradient | Start with a shallow gradient (e.g., 1-2% B/min) and optimize based on peptide retention. | A shallow gradient improves resolution, which is important for separating isomers or closely eluting peptides. |

| Ionization Mode | Positive Electrospray Ionization (ESI). | Peptides readily form positive ions in acidic mobile phases. |

| Full MS Scan Range | m/z 300-2000. | Covers the expected mass range for most tryptic peptides. |

| Fragmentation Mode | Use a combination of CID/HCD and ETD if available. | CID/HCD will highlight the "proline effect," while ETD will provide complementary sequence information. |

| Collision Energy | Optimize for each peptide. Start with a normalized collision energy of 25-35 for HCD. | Collision energy should be optimized to achieve a balance between precursor ion depletion and the generation of informative fragment ions. |

| Data Acquisition | Data-Dependent Acquisition (DDA) with a "TopN" method (e.g., Top10). | Allows for the automated selection and fragmentation of the most abundant precursor ions in each full MS scan. |

Protocol 3: Data Analysis and Interpretation

-

Database Searching:

-

For identification of peptides from complex mixtures (e.g., digested proteins), use a standard search algorithm (e.g., Mascot, Sequest, MaxQuant).

-

Define 4-methylproline as a custom modification. The mass modification for 4-methylproline compared to proline is +14.01565 Da.

-

Specify the enzyme used for digestion (if any) and other relevant search parameters (e.g., precursor and fragment mass tolerances, fixed and variable modifications).

-

-

Manual Spectral Interpretation:

-

For de novo sequencing or validation of database search results, manually inspect the MS/MS spectra.

-

In CID/HCD spectra, look for the characteristic y-ion resulting from cleavage N-terminal to the 4-mPro residue.

-

In ETD spectra, annotate the c- and z-ion series to confirm the peptide sequence.

-

Use software tools for spectral annotation to aid in this process.

-

Troubleshooting

Table 2: Common Issues and Solutions

| Issue | Possible Cause | Suggested Solution |

| Poor Signal/No Peptide Detected | Low peptide concentration, poor ionization, sample degradation. | Concentrate the sample, optimize ESI source parameters, ensure fresh sample and mobile phases. |

| Limited Fragmentation in CID/HCD | Suboptimal collision energy, dominant "proline effect" obscuring other fragments. | Perform a collision energy ramp experiment to find the optimal setting. Use ETD for complementary fragmentation. |

| Inability to Distinguish Stereoisomers | Co-elution of isomers, similar fragmentation patterns. | Optimize the LC gradient to improve separation. If available, use ion mobility spectrometry. Consider using chiral chromatography. |

| Incorrect Database Identification | Incorrect custom modification mass, high mass error, ambiguous spectra. | Double-check the mass of 4-methylproline in your search parameters. Ensure your mass spectrometer is well-calibrated. Manually inspect high-scoring peptide-spectrum matches. |

Conclusion

The mass spectrometric analysis of peptides containing 4-methylproline is a critical aspect of their characterization in research and drug development. While the "proline effect" is expected to be a dominant feature in CID and HCD spectra, a comprehensive analysis can be achieved through the complementary use of ETD. Careful optimization of LC-MS/MS parameters and data analysis strategies, including the definition of 4-methylproline as a custom modification in database searches, will ensure accurate and reliable results. As the use of 4-methylproline and other non-proteinogenic amino acids in peptide design continues to grow, the methodologies outlined in this application note will serve as a valuable resource for scientists in the field.

References

-

Caporale, A., O’Loughlin, J., Ortin, Y., & Rubini, M. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 20(31), 6239-6246. [Link]

-

Eidelberg, P., Harvey, K., Pantouris, G., & Ren, J. (n.d.). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons - University of the Pacific. Retrieved from [Link]

-

Jokela, J., Wahlsten, M., Jokioja, J., Tervahartiala, M., & Sivonen, K. (2014). 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. Journal of Natural Products, 77(11), 2456-2464. [Link]

-

Lame, M. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. YouTube. Retrieved from [Link]

-

Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. [Link]

-

Puranik, M., & Vogel, P. D. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(42), 13874-13886. [Link]

-

Shi, L., Holliday, A. E., Glover, M. S., & Clemmer, D. E. (2016). Ion Mobility-Mass Spectrometry Reveals the Energetics of Intermediates that Guide Polyproline Folding. Journal of the American Society for Mass Spectrometry, 27(1), 22-30. [Link]

-

Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9528-9533. [Link]

-

Vitagliano, L., Berisio, R., Mazzarella, L., & Zagari, A. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Protein Science, 10(12), 2627-2632. [Link]

-

Zhou, L., Beuerman, R. W., Foo, Y., & Tan, D. T. H. (2006). Characterisation of human tear proteins using high-resolution mass spectrometry. The British Journal of Ophthalmology, 90(7), 848-854. [Link]

Sources

- 1. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline Derivatives and Analogs [sigmaaldrich.com]

- 5. Fragmentation reactions of deprotonated peptides containing proline. The proline effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ETD fragmentation features improve algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization? - PMC [pmc.ncbi.nlm.nih.gov]

incorporation of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid in solid-phase peptide synthesis

Application Note: Strategic Incorporation of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid in Solid-Phase Peptide Synthesis

Executive Summary

This guide details the methodology for incorporating This compound (hereafter referred to as (2R,4S)-Boc-4-MePro ) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

This building block is a stereochemically distinct proline analog. The (2R) configuration corresponds to a D-proline backbone, while the 4-methyl substituent adds significant steric bulk and constrains the pyrrolidine ring pucker. These features are critical for:

-

Inducing specific

-turn geometries (typically Type II'). -

Enhancing resistance to proteolytic degradation.

-

Modulating the lipophilicity of the peptide backbone.

Critical Advisory: The starting material specified is Boc-protected .[][2] This protocol focuses on Boc-SPPS chemistry. If this residue is required for Fmoc-SPPS, it must either be converted to the Fmoc-derivative in solution phase prior to SPPS, or used exclusively as the N-terminal residue.

Chemical Context & Strategic Planning

Stereochemical & Conformational Impact

The (2R,4S) configuration represents trans-4-methyl-D-proline .

-

Backbone Effect: The (2R) center reverses the chain direction compared to natural L-proline, often nucleating

-hairpins or turns. -

Ring Pucker: The 4-methyl group restricts the conformational space of the pyrrolidine ring. While unsubstituted proline fluctuates between

-endo and

Synthetic Challenges

-

Steric Hindrance: The 4-methyl group proximal to the secondary amine creates significant steric bulk. Coupling to this residue (acylation of the secondary amine) is kinetically slow.[3]

-

Nucleophilicity: As a secondary amine, the deprotected pyrrolidine is less nucleophilic than primary amines.

-

Diketopiperazine (DKP) Formation: If (2R,4S)-4-MePro is the second residue from the C-terminus (dipeptide stage), acid-catalyzed cyclization to form a DKP is a high risk during the deprotection of the third residue.

Materials & Reagents

| Component | Recommendation | Function |

| Resin | MBHA or PAM Resin | Stable to TFA (Boc chemistry).[4] MBHA for amides; PAM for acids. |

| Activator | HATU or COMU | High-efficiency uronium/aminium salts required for hindered secondary amines. |

| Base | DIEA (Diisopropylethylamine) | Collidine is an alternative if racemization is a concern (rare for Pro). |

| Solvent | DMF (Dimethylformamide) | NMP is preferred for difficult sequences due to higher swelling/solubility. |

| Deprotection | 50% TFA / 50% DCM | Standard Boc removal cocktail. |

| Scavenger | m-Cresol or TIS | Added to TFA if oxidizable residues (Met, Trp) are present. |

| Monitoring | Chloranil or Isatin Test | Do NOT use Ninhydrin (Kaiser) ; it is insensitive to secondary amines. |

Detailed Protocol: Boc-SPPS Incorporation

This protocol assumes a standard Boc-benzyl strategy.

Step 1: Resin Preparation[2]

-

Weigh appropriate amount of MBHA or PAM resin (0.5 – 0.8 mmol/g substitution recommended).

-

Swell in DCM for 30 minutes.

-

Wash with DMF (3 x 1 min).

Step 2: The Coupling Cycle (Incorporating 2R,4S-Boc-4-MePro)

A. Deprotection (Removal of previous Boc) [4]

-

Treat resin with 50% TFA in DCM (2 min) – Pre-wash.

-

Treat resin with 50% TFA in DCM (20 min) – Deprotection.[3]

-

Wash with DCM (3 x 1 min).

-

Wash with 5% DIEA in DCM (2 x 1 min) – Neutralization.

-

Wash with DMF (3 x 1 min).

B. Activation & Coupling (The Critical Step) Rationale: Standard DIC/HOBt coupling is often insufficient for this hindered residue. We utilize HATU for rapid, high-yield acylation.

-

Calculate Stoichiometry: Use 3.0 equivalents of this compound relative to resin loading.

-

Dissolve: Dissolve the amino acid and 2.9 equivalents of HATU in minimal dry DMF (approx. 0.1 – 0.2 M concentration).

-

Activate: Add 6.0 equivalents of DIEA . Shake for 30 seconds to pre-activate. Note: Solution should turn yellow.

-

Reaction: Add the activated solution immediately to the resin.

-

Incubation: Agitate at room temperature for 2 to 4 hours .

-

Optimization: For extremely difficult sequences, double couple (repeat Step B) or heat to 50°C (microwave assisted).

-

C. Monitoring (Chloranil Test)

-

Sample a few resin beads.

-

Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

-

Wait 5 minutes.

-

Blue/Green beads: Positive (Free secondary amine present = Incomplete coupling). -> Recouple.

-

Colorless/Yellow beads: Negative (Complete coupling). -> Proceed.

-

Step 3: Coupling the NEXT Amino Acid (Post-Proline Coupling)

The steric bulk of the 4-methyl group hinders the approach of the next amino acid.

-

Perform standard Deprotection (Step 2A).

-

Activation: Use HATU or PyAOP (3-4 eq) for the incoming amino acid.

-

Time: Extend coupling time to 4-6 hours or use double coupling.

-

Capping: If the Chloranil test remains slightly positive, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for incorporating this hindered residue.

Figure 1: Boc-SPPS workflow specifically optimized for hindered secondary amines like 4-methylproline.

Troubleshooting & Optimization

Incomplete Coupling (Deletions)

-

Cause: Steric clash between the 4-methyl group and the resin matrix or previous residue.

-

Solution:

-

Switch solvent to NMP (N-methylpyrrolidone) to improve resin swelling.

-

Use HOAt as an additive (or use HATU which contains the OAt moiety) to utilize the "neighboring group effect" of the pyridine nitrogen, accelerating the reaction.

-

Epimerization

-

Risk: Low. Proline and its analogs are generally resistant to racemization because they lack an amide hydrogen to participate in oxazolone formation.

-

Precaution: Avoid pre-activation times > 5 minutes when using uronium salts (HATU/HBTU) in the presence of base.

Fmoc-Strategy Adaptation

If you must use this Boc-protected material in an Fmoc synthesis:

-

N-Terminal Use: Couple the (2R,4S)-Boc-4-MePro as the final residue. The Boc group is removed during the final global cleavage (TFA), yielding the free N-terminal amine.

-

Internal Use: You must convert the Boc group to Fmoc in solution phase:

-

Step A: Acidolytic cleavage (TFA).

-

Step B: Protection with Fmoc-OSu and NaHCO3 in Dioxane/Water.

-

Warning: Do not attempt to deprotect Boc on-resin during an Fmoc synthesis; the TFA required will cleave the peptide from the acid-labile linkers (Wang/Rink) used in Fmoc chemistry.

-

References

-

Jenkins, C. L., & Raines, R. T. (2002). Insights on the conformational stability of collagen. (Discusses 4-substituted proline puckering). National Institutes of Health. Available at: [Link]

Sources

Application Notes & Protocols: (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid as a Chiral Auxiliary in Asymmetric Synthesis

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This technical guide provides an in-depth exploration of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid, a proline-derived chiral auxiliary, for stereoselective transformations in organic synthesis. We delve into the mechanistic principles that underpin its function and provide detailed, field-proven protocols for its application in diastereoselective alkylation reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to construct chiral molecules with high stereochemical fidelity. We will cover the attachment of the auxiliary to a prochiral substrate, the execution of a stereoselective alkylation, the subsequent cleavage and recovery of the auxiliary, and methods for the analysis of diastereomeric excess.

Introduction: The Architectural Advantage of 4-Substituted Proline Auxiliaries

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Chiral auxiliaries are powerful tools in this endeavor, offering a robust strategy for transferring stereochemical information to a prochiral substrate.[] this compound belongs to the class of proline-derived chiral auxiliaries, which are prized for their rigid cyclic structure.[2]

The defining feature of this auxiliary is the trans-substitution of the methyl group at the C4 position relative to the carboxylic acid at C2. This specific stereochemistry, along with the bulky tert-butoxycarbonyl (Boc) protecting group, creates a highly defined and sterically hindered conformational landscape.[3] When a prochiral substrate is coupled to the auxiliary's carboxylic acid, the pyrrolidine ring effectively shields one of the two prochiral faces of the substrate's enolate intermediate. This steric hindrance directs the approach of an incoming electrophile, leading to the preferential formation of one diastereomer.

The methyl group at C4 plays a crucial role in "locking" the pyrrolidine ring into a specific pucker, enhancing the facial bias and, consequently, the diastereoselectivity of the reaction.[3] This guide will focus on a common and powerful application: the diastereoselective alkylation of a carboxylic acid derivative.

Core Workflow: Diastereoselective Alkylation

The overall strategy involves three key stages:

-

Amide Formation: Coupling of the chiral auxiliary with a prochiral carboxylic acid derivative.

-

Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by reaction with an electrophile.

-

Auxiliary Cleavage & Recovery: Hydrolysis of the amide bond to release the chiral product and enable recycling of the auxiliary.

Figure 1: General workflow for asymmetric alkylation using the chiral auxiliary.

Experimental Protocols

Protocol 1: Coupling of the Chiral Auxiliary

Objective: To form a stable amide bond between the chiral auxiliary and a prochiral carboxylic acid substrate (e.g., propanoic acid).

Rationale: The formation of an N-acylpyrrolidine is the critical first step to bring the prochiral substrate under the stereodirecting influence of the auxiliary. The use of an acid anhydride is a common and effective method for this transformation.

| Reagent | Molar Eq. | MW | Amount |

| This compound | 1.0 | 229.27 | 2.29 g |

| Propanoic Anhydride | 1.5 | 130.14 | 1.95 g |

| 4-(Dimethylamino)pyridine (DMAP) | 0.1 | 122.17 | 122 mg |

| Triethylamine (TEA) | 2.0 | 101.19 | 2.02 g |

| Dichloromethane (DCM) | - | - | 50 mL |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (10 mmol, 2.29 g) and DMAP (1 mmol, 122 mg).

-

Dissolve the solids in anhydrous DCM (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (20 mmol, 2.78 mL) dropwise, followed by the slow addition of propanoic anhydride (15 mmol, 1.92 mL).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (30 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-propionyl adduct.

-

Purify the product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure N-acylpyrrolidine.

Protocol 2: Diastereoselective Alkylation

Objective: To perform a highly diastereoselective alkylation of the N-propionyl adduct.

Rationale: The key to high diastereoselectivity is the formation of a rigid, chelated lithium enolate. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for this purpose. The bulky auxiliary is expected to direct the alkylating agent to the face of the enolate opposite the pyrrolidine ring, thus controlling the stereochemistry of the newly formed C-C bond.

Sources

Application Note: Determination of Enantiomeric Purity of Protected Amino Acids

Introduction

In modern therapeutic peptide development, the enantiomeric purity of starting materials—specifically protected amino acids—is non-negotiable. Even a minor enantiomeric impurity (0.1–0.5% of the D-isomer) in a starting material can lead to the formation of diastereomeric peptide impurities. These impurities are often inseparable from the target active pharmaceutical ingredient (API) by standard purification methods, leading to "deletion sequences" or toxicological risks.

While Certificate of Analysis (CoA) documents from suppliers often claim >99% purity, rigorous in-house verification is required for GMP workflows. This guide outlines the two primary methodologies for assessing enantiomeric excess (

Strategic Method Selection

The choice of method depends on the protecting group chemistry and the available instrumentation.

Decision Matrix for Method Selection

Figure 1: Decision tree for selecting the appropriate analytical workflow. Direct Chiral HPLC is preferred for Fmoc-amino acids due to speed and lack of sample pretreatment.

Method A: Direct Chiral HPLC (The Gold Standard)

Direct analysis on chiral stationary phases (CSPs) is the preferred method for Fmoc-protected amino acids. It requires no chemical modification, eliminating the risk of racemization during sample preparation.

Principle

The protected amino acid is dissolved and injected onto a column containing a chiral selector (typically polysaccharide-based).[1] The enantiomers interact differentially with the chiral clefts of the selector via hydrogen bonding,

Recommended Stationary Phases